molecular formula C11H19N3O4 B2760042 1-Azido-3,6,9,12-tetraoxapentadec-14-yne CAS No. 1192590-91-2

1-Azido-3,6,9,12-tetraoxapentadec-14-yne

Cat. No. B2760042
M. Wt: 257.29
InChI Key: FDQQZUZMUONMHN-UHFFFAOYSA-N
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Description

1-Azido-3,6,9,12-tetraoxapentadec-14-yne is a chemical compound with the molecular formula C11H19N3O4 . It has an average mass of 257.286 Da and a monoisotopic mass of 257.137543 Da . This compound is also known by other names such as Azido-PEG4-propargyl and propargyl-PEG4-azide .


Molecular Structure Analysis

The molecular structure of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne consists of an azido group (N3), a propargyl group (C3H3), and a polyethylene glycol-like chain (O4) .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-3,6,9,12-tetraoxapentadec-14-yne are not available, azides are generally known to participate in click reactions, a type of chemical reaction used in bioconjugation .

Scientific Research Applications

Oligomers of Polyamides for Biomedical Applications

A study by Dhawan et al. (2000) explored the synthesis of oligomers of polyamides based on 14-amino-3,6,9, 12-tetraoxatetradecanoic acid monomers, designed as monodisperse analogues of poly(ethylene glycol) for use in biomedical applications. This research indicates the potential of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne in creating reproducible materials for biomedical use, particularly in the development of specific polyamide oligomers (Dhawan et al., 2000).

Fluorescent Derivatives for Molecular Probing

Szafrański et al. (2015) synthesized and characterized a fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, suggesting that the azide function in 1-Azido-3,6,9,12-tetraoxapentadec-14-yne can be utilized for developing novel fluorescent probes. This application is crucial in molecular biology for tracking and analyzing biological processes (Szafrański et al., 2015).

Antiviral Activity and Chemical Structure Relation

Turk et al. (2002) conducted research on the antiretroviral activity of novel AZT derivatives, which included 3'-azido-3'-deoxy compounds, highlighting the importance of the azide function in developing antiviral agents. This study shows the potential application of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne in the field of antiviral drug development (Turk et al., 2002).

Molecular Structure and Physicochemical Properties

A study by Raviolo et al. (2010) on the molecular structure and physicochemical properties of bis(3'-azido-3'-deoxythymidin-5'-yl) carbonate, a derivative of AZT, demonstrates the significance of the azido group in altering the physicochemical properties of compounds. This highlights another potential application of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne in modifying the properties of molecules for specific applications (Raviolo et al., 2010).

Nitrogen-Rich Compounds for Gas Generators

The research by Srinivas et al. (2014) on the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds, including azido derivatives, for applications in nitrogen-rich gas generators, presents another application area. This indicates the potential use of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne in creating compounds for industrial applications, particularly in the field of gas generation (Srinivas et al., 2014).

properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQZUZMUONMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3,6,9,12-tetraoxapentadec-14-yne

Citations

For This Compound
2
Citations
S Thompson - 2015 - research-repository.st-andrews.ac …
The fluorinase enzyme, originally isolated from Streptomyces cattleya, has the unique ability to generate a C–F bond from aqueous fluoride ion and S-adenosylmethionine, making the …
AX Zhang - 2012 - search.proquest.com
Prostate cancer is the second leading cause of cancer related deaths in the United States, and it is predicted that one in six American men will develop prostate cancer in his lifetime. …
Number of citations: 0 search.proquest.com

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